molecular formula C13H14N2O B1403759 (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile CAS No. 1272755-41-5

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Cat. No.: B1403759
CAS No.: 1272755-41-5
M. Wt: 214.26 g/mol
InChI Key: ALFHJBBHXKYUNR-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile typically involves the reaction of a suitable pyrrolidine derivative with a benzyl halide and a nitrile source. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with benzyl bromide. The nitrile group can be introduced via a subsequent reaction with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium cyanide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce amines, and substitution can result in a variety of functionalized derivatives .

Scientific Research Applications

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions, while the benzyl and pyrrolidine moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrile-containing molecules such as acetonitrile, propionitrile, and benzonitrile. These compounds share the nitrile functional group but differ in their structural complexity and specific applications .

Uniqueness

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is unique due to its combination of a pyrrolidine ring, benzyl group, and nitrile group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(2S)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHJBBHXKYUNR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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